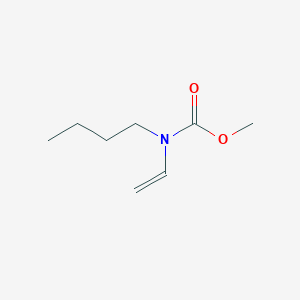
Methyl butyl(ethenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl butyl(ethenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl butyl(ethenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent side reactions .
Another method involves the use of carbon dioxide and butylamine in the presence of a catalyst such as cesium carbonate. This method offers mild reaction conditions and avoids over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the carbon footprint of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl butyl(ethenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Halides, nucleophiles; conditionsinert atmosphere, moderate temperature.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl butyl(ethenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl butyl(ethenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function . The compound’s ability to participate in hydrogen bonding and its conformational flexibility contribute to its effectiveness in binding to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl carbamate: Lacks the butyl and ethenyl groups, making it less versatile in certain applications.
Butyl carbamate: Similar but without the ethenyl group, affecting its chemical properties and reactivity.
Uniqueness
Methyl butyl(ethenyl)carbamate is unique due to its combination of methyl, butyl, and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be as effective .
Propiedades
Número CAS |
188754-03-2 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl N-butyl-N-ethenylcarbamate |
InChI |
InChI=1S/C8H15NO2/c1-4-6-7-9(5-2)8(10)11-3/h5H,2,4,6-7H2,1,3H3 |
Clave InChI |
ZZFMTJDOAOLGQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


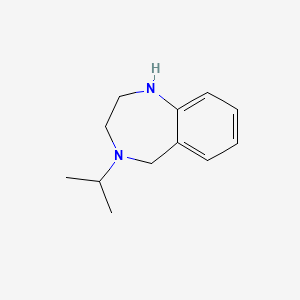
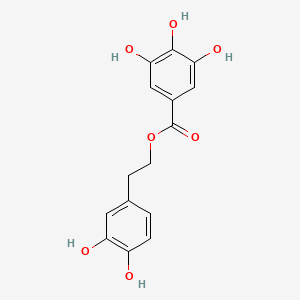
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
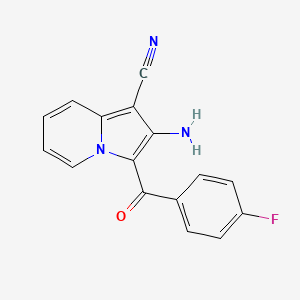
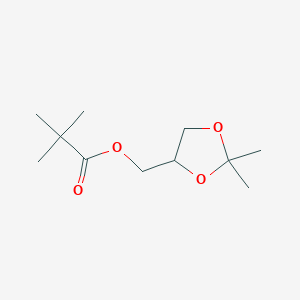
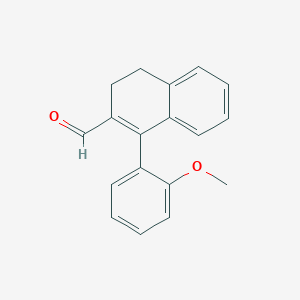
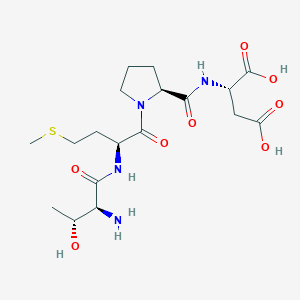
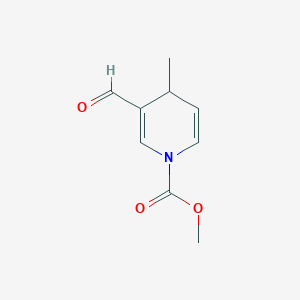

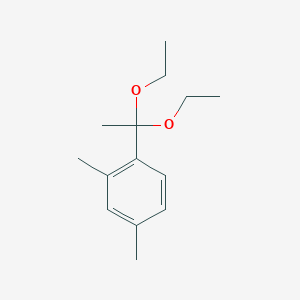
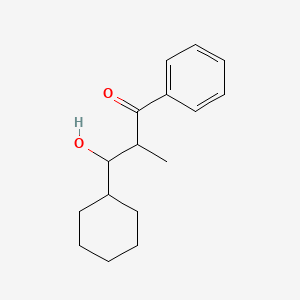
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
